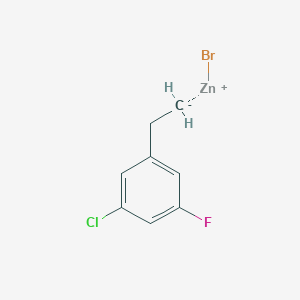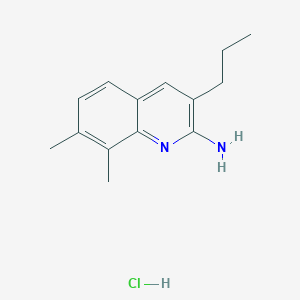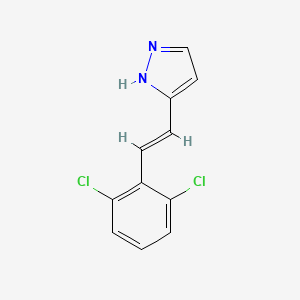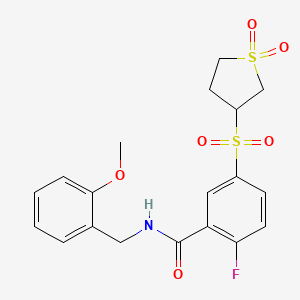
3-Chloro-5-fluorophenethylzinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-5-fluorophenethylzinc bromide is an organozinc compound with the molecular formula C8H7BrClFZn. It is a reagent commonly used in organic synthesis, particularly in cross-coupling reactions such as the Negishi coupling. This compound is valued for its ability to form carbon-carbon bonds, making it a useful tool in the construction of complex organic molecules.
準備方法
Synthetic Routes and Reaction Conditions
3-Chloro-5-fluorophenethylzinc bromide can be synthesized through the reaction of 3-chloro-5-fluorophenethyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the zinc reagent. The general reaction scheme is as follows:
3-Chloro-5-fluorophenethyl bromide+Zn→3-Chloro-5-fluorophenethylzinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help maintain the inert atmosphere and control reaction parameters such as temperature and pressure.
化学反応の分析
Types of Reactions
3-Chloro-5-fluorophenethylzinc bromide primarily undergoes substitution reactions, particularly in the context of cross-coupling reactions. It can also participate in addition reactions with electrophiles.
Common Reagents and Conditions
Negishi Coupling: This reaction involves the coupling of this compound with an organic halide in the presence of a palladium catalyst. The reaction typically occurs in a solvent such as THF or dimethylformamide (DMF) under an inert atmosphere.
Friedel-Crafts Alkylation: In this reaction, the compound can act as an alkylating agent in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific substrates and conditions used. For example, in a Negishi coupling reaction, the product would be a new carbon-carbon bond formed between the phenethyl group and the organic halide.
科学的研究の応用
3-Chloro-5-fluorophenethylzinc bromide has several applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, enabling the study of biological pathways and mechanisms.
Medicine: It is involved in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of fine chemicals and materials science research.
作用機序
The mechanism of action of 3-chloro-5-fluorophenethylzinc bromide in cross-coupling reactions involves the formation of a carbon-zinc bond, which then reacts with an organic halide in the presence of a palladium catalyst. The palladium catalyst facilitates the transfer of the phenethyl group to the organic halide, forming a new carbon-carbon bond. The general mechanism can be summarized as follows:
Oxidative Addition: The palladium catalyst inserts into the carbon-halide bond of the organic halide.
Transmetalation: The phenethyl group from the zinc reagent is transferred to the palladium complex.
Reductive Elimination: The new carbon-carbon bond is formed, and the palladium catalyst is regenerated.
類似化合物との比較
Similar Compounds
- 3-Chloro-5-methylphenethylzinc bromide
- 3-Chloro-5-bromophenethylzinc bromide
- 3-Fluoro-5-chlorophenethylzinc bromide
Uniqueness
3-Chloro-5-fluorophenethylzinc bromide is unique due to the presence of both chlorine and fluorine substituents on the phenethyl group. This combination of substituents can influence the reactivity and selectivity of the compound in cross-coupling reactions, making it a valuable reagent for the synthesis of complex molecules.
特性
分子式 |
C8H7BrClFZn |
|---|---|
分子量 |
302.9 g/mol |
IUPAC名 |
bromozinc(1+);1-chloro-3-ethyl-5-fluorobenzene |
InChI |
InChI=1S/C8H7ClF.BrH.Zn/c1-2-6-3-7(9)5-8(10)4-6;;/h3-5H,1-2H2;1H;/q-1;;+2/p-1 |
InChIキー |
HJJSRVJNACRYFP-UHFFFAOYSA-M |
正規SMILES |
[CH2-]CC1=CC(=CC(=C1)Cl)F.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![b-Cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-(bR)-1H-pyrazole-1-propanenitrile,(2Z)-2-butenedioate)](/img/structure/B12634720.png)
![2-amino-3-hydroxy-N-[2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]ethyl]propanamide](/img/structure/B12634725.png)



![1-[(3,4-Dichlorophenyl)methyl]-5-methyltriazole-4-carboxamide](/img/structure/B12634752.png)

![1H-1,2,4-Triazole-1-acetic acid, 4-[4-(5-benzofuranyl)phenyl]-3-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-4,5-dihydro-5-oxo-, 1,1-dimethylethyl ester](/img/structure/B12634756.png)
![1-Ethyl-3-(4-methylbenzene-1-sulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane](/img/structure/B12634768.png)
![(2R)-2-(4-fluorophenyl)-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B12634775.png)
